
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Übersicht
Beschreibung
2-chloro-4-cyclopropyl-5-fluoroPyrimidine is a chemical compound with the molecular formula C7H6ClFN2 . It is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-chloro-4-cyclopropyl-5-fluoroPyrimidine, has been discussed in several studies . One method involves the reaction of 5-fluorouracil (5-FU) and phosphorus oxychloride in the presence of N,N-dimethylaniline (DMA) as an acid acceptor . Another approach is the aminolysis of 2-alkoxy-, 2-alkylthio-, methyl(phenyl)sulfinyl-, or -sulfonylpyrimidines .Molecular Structure Analysis
The molecular structure of 2-chloro-4-cyclopropyl-5-fluoroPyrimidine consists of a pyrimidine ring with a chlorine atom at the 2nd position, a fluorine atom at the 5th position, and a cyclopropyl group at the 4th position .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-4-cyclopropyl-5-fluoroPyrimidine is 172.59 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Research
2-chloro-4-cyclopropyl-5-fluoroPyrimidine: is utilized in the synthesis of biologically active molecules that are integral to anticancer agents, such as 5-fluorouracil . This compound is a cornerstone in chemotherapy regimens, particularly in the treatment of colorectal cancer.
Synthesis of Fluorinated Pyrimidines
The compound serves as a precursor in the preparation of 5-fluoro-2-amino pyrimidines . These fluorinated pyrimidines are important due to their role in various biological processes and their potential therapeutic applications .
Development of P2X7 Receptor Antagonists
It’s used to synthesize intermediates like 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid , which are pivotal in creating benzamide scaffolds. These scaffolds are potent antagonists against P2X7 receptors , which are promising targets for treating inflammatory diseases .
JAK2 Kinase Inhibition
This compound is a key intermediate in the synthesis of inhibitors targeting the JAK2 kinase . Such inhibitors have significant implications in the treatment of myeloproliferative disorders .
Wirkmechanismus
While the specific mechanism of action for 2-chloro-4-cyclopropyl-5-fluoroPyrimidine is not mentioned in the search results, fluoropyrimidines in general, such as 5-fluorouracil (5-FU), are known to inhibit thymidylate synthase, a key enzyme in DNA synthesis . This inhibition disrupts DNA replication and leads to cell death, making fluoropyrimidines effective as anticancer agents .
Safety and Hazards
2-Chloro-5-fluoropyrimidine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
2-chloro-4-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-7-10-3-5(9)6(11-7)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJYZAYUNDJTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-cyclopropyl-5-fluoroPyrimidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

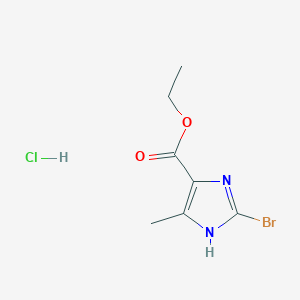
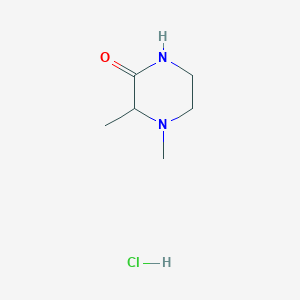


![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)

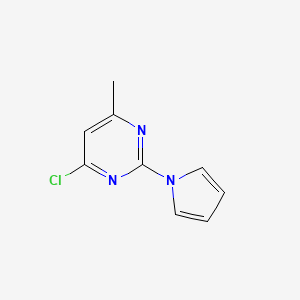

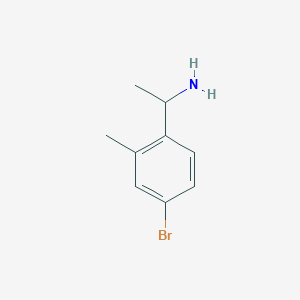

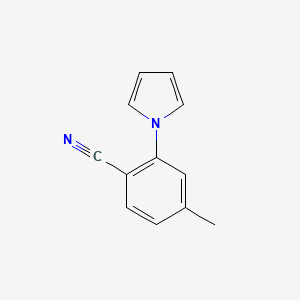
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)
